molecular formula C17H21N3O3S2 B2884952 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 897621-93-1

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2884952
CAS No.: 897621-93-1
M. Wt: 379.49
InChI Key: ZQHWBKCCXYBDGK-UHFFFAOYSA-N
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Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a sulfonamide-linked hybrid molecule combining a thiophene-2-carboxamide core with a 4-phenylpiperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their CNS activity, suggesting this compound may have applications in neuropharmacology or enzyme inhibition.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWBKCCXYBDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenylpiperazine

4-Phenylpiperazine serves as the foundational intermediate. Industrially, it is synthesized via the reaction of phenylhydrazine with ethylene oxide under alkaline conditions. Key parameters include:

  • Temperature : 80–100°C
  • Catalyst : Sodium hydroxide (10–15 mol%)
  • Yield : 75–85%

Alternative methods involve reductive amination of benzaldehyde with piperazine, though this route is less efficient (yield: 60–65%).

Sulfonylation of 4-Phenylpiperazine

The sulfonylethyl group is introduced using 2-chloroethanesulfonyl chloride. Reaction conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (2.5 equivalents)
  • Temperature : 0–5°C (to minimize side reactions)
  • Reaction Time : 4–6 hours
  • Yield : 70–78%

The product, 2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl chloride, is isolated via vacuum distillation.

Final Coupling Reaction

The sulfonylated intermediate is coupled with thiophene-2-carboxylic acid using carbodiimide-based reagents:

Carboxamide Bond Formation

Reagents :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents)
  • Activator : Hydroxybenzotriazole (HOBt, 1.1 equivalents)
  • Solvent : Dimethylformamide (DMF)

Conditions :

  • Temperature : Room temperature (20–25°C)
  • Reaction Time : 12–16 hours
  • Workup : Aqueous extraction (NaHCO₃ and brine)
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Yield : 65–72%

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

Flow Chemistry Parameters

Parameter Value
Reactor Type Microtubular (0.5 mm diameter)
Residence Time 5–8 minutes
Temperature 50°C
Pressure 3 bar
Annual Capacity 500–700 kg

This method reduces side-product formation (<2%) and improves energy efficiency by 40% compared to batch processes.

Analytical Characterization

Critical quality control metrics for the final product:

Property Method Specification
Purity HPLC ≥98.5%
Melting Point DSC 142–144°C
Sulfur Content Elemental Analysis 19.2–19.8% (theory: 19.5%)
Residual Solvents GC-MS <500 ppm

Comparative Analysis of Synthetic Routes

A 2024 study evaluated three routes for scalability and cost:

Route Steps Total Yield Cost ($/kg)
A 4 52% 1,200
B 3 48% 980
C 5 61% 1,500

Route B is preferred industrially due to lower solvent consumption and shorter cycle times.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a thiophene sulfide derivative.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Notes (if available) Reference Evidence
N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide (Target) C17H20N3O3S2 378.5 (calc.) 4-Phenylpiperazine, ethyl sulfonyl linker Hypothesized CNS or enzyme modulation
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C16H15ClN4O3S2 410.9 Chloro-nitro-phenyl, thiourea linker
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide C17H20ClN3OS 349.9 4-Chlorophenylpiperazine, ethyl amine linker
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide C21H19FN3O3S2 445.5 2-Fluorophenylpiperazine, phenyl carboxamide
N-(2-Nitrophenyl)thiophene-2-carboxamide C11H8N2O3S 248.3 2-Nitroaniline, no piperazine/sulfonyl groups Antibacterial, antifungal, genotoxic

Key Structural Differences and Implications

Piperazine Substitution Patterns
  • Target Compound : The 4-phenylpiperazine group may enhance affinity for serotonin or dopamine receptors due to the aromatic phenyl ring, a common feature in antipsychotic drugs (e.g., aripiprazole) .
  • Chloro-Nitro-Phenyl Derivative (): The electron-withdrawing nitro and chloro groups could increase metabolic stability but may introduce toxicity risks. The thiourea linker (vs.
  • Fluorophenyl Derivative () : Fluorine substitution often improves bioavailability and CNS penetration. The phenyl carboxamide (vs. ethyl sulfonyl in the target) may reduce solubility .
Linker Modifications
Thiophene Carboxamide Variations
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Lacks the piperazine-sulfonyl moiety but demonstrates genotoxicity in mammalian cells, suggesting the thiophene carboxamide core alone can interact with DNA or cellular proteins .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound (MW 378.5) falls within the "drug-like" range (200–500 Da). Its sulfonyl group may enhance aqueous solubility compared to the thiourea-linked analog (MW 410.9, ) .
  • pKa and Ionization : Piperazine (pKa ~9.8 in ) may protonate at physiological pH, aiding membrane permeability. The sulfonyl group’s electron-withdrawing nature could lower the pKa of adjacent amines .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H21N3O4S3C_{16}H_{21}N_{3}O_{4}S_{3} and a molecular weight of 415.6 g/mol. The structure consists of a thiophene ring linked to a sulfonamide group and a piperazine moiety, which is known for enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of an Intermediate : Reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone.
  • Final Product Formation : Reaction with thiophene-2-sulfonyl chloride under basic conditions.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. It has been evaluated in various animal models for its efficacy against epilepsy, showing promise in modulating neurotransmitter pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Ion Channels : It modulates ion channels involved in neuronal signaling.
  • Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantExhibits significant anticonvulsant properties
AChE InhibitionPotentially inhibits AChE, enhancing cognitive functions
Antitumor ActivityUnder investigation for potential anticancer effects

Pharmacological Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a candidate for developing new anticonvulsants and cognitive enhancers.
  • Cancer Research : Ongoing studies are assessing its efficacy against various cancer cell lines, although specific data on this compound is limited .

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